molecular formula C23H17ClN2O5 B3555322 methyl 4-[(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate

methyl 4-[(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate

Cat. No.: B3555322
M. Wt: 436.8 g/mol
InChI Key: BMMVEZSEQWYQQE-PDGQHHTCSA-N
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Description

Methyl 4-[(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a pyrazolidinone moiety, and a benzoate ester group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate typically involves multiple steps, including the formation of the furan ring, the pyrazolidinone moiety, and the benzoate ester group. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrazolidinone Moiety: This step may involve the reaction of hydrazine derivatives with diketones or ketoesters.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may produce dihydrofuran derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-[(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4Z)-4-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate
  • Methyl 4-[(4Z)-4-{[5-(2-methylphenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate

Uniqueness

Methyl 4-[(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

methyl 4-[(4Z)-4-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O5/c1-13-17(4-3-5-19(13)24)20-11-10-16(31-20)12-18-21(27)25-26(22(18)28)15-8-6-14(7-9-15)23(29)30-2/h3-12H,1-2H3,(H,25,27)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMVEZSEQWYQQE-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate
Reactant of Route 2
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methyl 4-[(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate
Reactant of Route 3
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methyl 4-[(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-[(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-[(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-[(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate

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